molecular formula C12H14N2O2S B15105258 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one

3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B15105258
M. Wt: 250.32 g/mol
InChI Key: CLJHCTQSPXLLSW-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are heterocyclic compounds characterized by a fused thiophene-pyrimidine core. The compound 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one features a 3,3-dimethyl-2-oxobutyl substituent at the 3-position of the pyrimidinone ring.

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry due to its similarity to psoralen and its ability to interact with biological targets such as kinases, melanin synthesis pathways, and antimicrobial systems . Substituents at the 2-, 3-, and 6-positions significantly modulate solubility, stability, and pharmacological efficacy.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)9(15)6-14-7-13-8-4-5-17-10(8)11(14)16/h4-5,7H,6H2,1-3H3

InChI Key

CLJHCTQSPXLLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC2=C(C1=O)SC=C2

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (6 ) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine intermediate 7 , which undergoes acid-mediated cyclization to yield thieno[3,2-d]pyrimidin-4(3H)-one derivatives. Demethylation using boron trifluoride-methyl sulfide complex (BF₃·SMe₂) removes protecting groups, as demonstrated in the synthesis of 1b from 1a .

Alternative Routes via Thiophene Amides

3-Amino-5-arylthiophene-2-carboxamide derivatives (11a ) condense with aldehydes or acyl chlorides to form hydrogenated intermediates, which autoxidize to thienopyrimidinones (12 ). Subsequent N-methylation with methyl iodide or ether cleavage further diversifies the core structure.

Synthesis of the 3,3-Dimethyl-2-oxobutyl Side Chain

The 3,3-dimethyl-2-oxobutyl group is derived from 3,3-dimethyl-2-oxobutyric acid, synthesized via halogenation, hydrolysis, and oxidation (Scheme 1).

Halogenation and Hydrolysis

3,3-Dimethylbutyric acid undergoes halogenation with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-chloro-3,3-dimethylbutyric acid (I ). Hydrolysis with aqueous sodium hydroxide yields 2-hydroxy-3,3-dimethylbutyric acid (II ).

TEMPO-Catalyzed Oxidation

The secondary alcohol (II ) is oxidized to 3,3-dimethyl-2-oxobutyric acid (III ) using a TEMPO catalyst system. Optimal conditions include:

  • Catalyst : TEMPO (2.5 mol%)
  • Promoters : FeCl₃ (1.0 eq), NaNO₂ (1.0 eq), 18-crown-6 ether (0.5 eq)
  • Oxidant : Sodium hypochlorite (NaOCl) or air
  • Solvent : Toluene/water biphasic system
  • Yield : 76–92.8%

Alkylation of the Thienopyrimidinone Core

The 3,3-dimethyl-2-oxobutyl side chain is introduced via N-alkylation of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.

Side-Chain Activation

3,3-Dimethyl-2-oxobutyric acid is esterified to ethyl 3,3-dimethyl-2-oxobutyrate, reduced to 3,3-dimethyl-2-oxobutanol using LiAlH₄, and brominated with PBr₃ to yield 1-bromo-3,3-dimethyl-2-butanone.

N-Alkylation Conditions

The thienopyrimidinone core reacts with 1-bromo-3,3-dimethyl-2-butanone in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. Key parameters include:

  • Temperature : 80–100°C
  • Time : 12–24 hours
  • Yield : 70–85%

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (s, 6H, C(CH₃)₂), 2.98 (s, 2H, CH₂CO), 3.85 (s, 2H, NCH₂), 7.32–7.45 (m, 2H, thiophene-H), 8.12 (s, 1H, pyrimidinone-H).
  • ¹³C NMR : δ 22.1 (C(CH₃)₂), 45.8 (CH₂CO), 58.3 (NCH₂), 112.4–145.6 (aromatic carbons), 208.5 (C=O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₁₆N₂O₂S : 288.0936
  • Found : 288.0932 [M+H]⁺

Comparative Analysis of Synthetic Routes

Step Method A (Ref) Method B (Ref)
Core Synthesis Cyclization (85% yield) N/A
Side-Chain Synthesis N/A TEMPO oxidation (92.8%)
Alkylation K₂CO₃/DMF (80%) N/A

Method A prioritizes heterocyclic core diversity, while Method B optimizes side-chain oxidation efficiency.

Challenges and Optimization Strategies

Ketone Reactivity

The 2-oxobutyl group’s ketone necessitates protection during LiAlH₄-mediated reductions. Acetal protection (ethylene glycol/H⁺) prevents undesired reductions, with deprotection post-bromination.

Regioselectivity in Alkylation

Competing O- vs. N-alkylation is mitigated by using aprotic solvents (DMF) and excess alkyl bromide to favor N-attack.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Diversity and Core Modifications

The following table compares 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one with structurally related derivatives:

Compound Name Substituents (Position) Core Structure Key Structural Features
3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(3,3-dimethyl-2-oxobutyl) (3) Thieno[3,2-d]pyrimidin-4-one Bulky ketone-containing alkyl chain at C3
6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one (6h, ) 6-(1H-1,2,4-triazol-1-yl) (6) Thieno[2,3-d]pyrimidin-4-one Triazole ring enhances fungicidal activity
7,9-Bis(4-methoxyphenyl)pyrido-thieno[3,2-d]pyrimidin-4-one (6b, ) 7,9-bis(4-methoxyphenyl), 2-pyrazolyl Pyrido-thieno[3,2-d]pyrimidine Extended π-system with methoxy groups
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a, ) 2,6-bis(3-methoxyphenyl) Thieno[3,2-d]pyrimidin-4-one Aromatic substituents at C2 and C6

Key Observations :

  • Aromatic substituents (e.g., methoxyphenyl) at C2/C6 improve π-π stacking interactions with biological targets, as seen in antitumor and antimicrobial agents .
  • Heterocyclic appendages (e.g., triazole in 6h) introduce hydrogen-bonding sites, critical for fungicidal activity .
Physicochemical Data
Compound (Source) Melting Point (°C) Yield (%) Solubility
6b () 183–185 72 Low in polar solvents
6h () Not reported 46–86 Moderate in DMSO
3b () 303–304 57 Insoluble in water
8a () >300 72 DMF-soluble

Analysis :

  • Higher melting points correlate with rigid aromatic substituents (e.g., 3b, 8a).
  • Bulky alkyl chains (e.g., 3,3-dimethyl-2-oxobutyl) may reduce crystallinity, lowering melting points compared to aryl-substituted analogs.
Anticancer Activity
  • : Derivatives with 2-amino substituents showed IC₅₀ values <10 µM against MCF-7 and A549 cells via kinase inhibition .
  • : Brominated pyrido-thieno-pyrimidinones (e.g., 8a) exhibited Pim-1 kinase inhibition (IC₅₀: 0.8–2.3 µM) .
Antimicrobial and Fungicidal Activity
  • : Compound 6h inhibited Colletotrichum gossypii by 92% at 50 mg/L due to triazole-mediated membrane disruption .
Melanogenesis Modulation
  • : Azepine-fused derivatives increased melanin synthesis in B16 cells by 40–60% via tyrosinase activation .

Inference for Target Compound : The 3,3-dimethyl-2-oxobutyl group may enhance lipophilicity, favoring blood-brain barrier penetration for CNS targets. However, reduced hydrogen-bonding capacity compared to triazole or methoxy groups might limit antimicrobial efficacy.

Biological Activity

The compound 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thieno[3,2-d]pyrimidine core with a unique side chain. The molecular formula is C13H16N2OSC_{13}H_{16}N_2OS, and it possesses a molecular weight of approximately 252.35 g/mol.

Research indicates that compounds in the thienopyrimidine class often exert their biological effects through the inhibition of specific enzymes or receptors. The exact mechanism for 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one is still under investigation, but preliminary studies suggest potential interactions with:

  • Kinases : Inhibition of certain kinases involved in cell signaling pathways.
  • Receptors : Modulation of receptor activities linked to various physiological processes.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Below are key findings summarized in a table format:

Activity Description
Anticancer Potential Exhibits cytotoxic effects on various cancer cell lines through apoptosis induction.
Antimicrobial Activity Demonstrated inhibitory effects against certain bacterial strains.
Anti-inflammatory Effects Reduced pro-inflammatory cytokine production in vitro.
Neuroprotective Effects Showed potential in protecting neuronal cells from oxidative stress-induced damage.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of thienopyrimidine derivatives. It was found that 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one significantly inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Antimicrobial Effects : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Neuroprotection : Research indicated that the compound could mitigate neuronal cell death caused by oxidative stress, suggesting its potential application in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves multistep reactions starting from precursors like 2-aminothiophene derivatives. For example, cyclization using formic acid under reflux (16–18 hours) yields the pyrimidinone core with ~85% efficiency . Reaction parameters such as solvent polarity (e.g., DMF for solubility), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents (e.g., Vilsmeier reagent: DMF-POCl₃) are critical to minimize by-products and maximize yields .

Q. Which spectroscopic techniques are essential for characterizing 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and core structure integrity, while Mass Spectrometry (MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and thioether (C-S) bonds . X-ray crystallography resolves 3D conformation, critical for understanding steric effects and intermolecular interactions .

Q. How can researchers assess the purity of synthesized derivatives?

  • Methodological Answer : Recrystallization in solvents like ethanol/water mixtures removes impurities, followed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to verify purity (>95%). Melting point analysis also serves as a preliminary purity indicator .

Advanced Research Questions

Q. What strategies optimize the synthesis of 3-(3,3-dimethyl-2-oxobutyl)thieno[3,2-d]pyrimidin-4(3H)-one under low-yield conditions?

  • Methodological Answer : Computational tools (e.g., DFT calculations) predict reactive intermediates and transition states to refine reaction pathways . Microwave-assisted synthesis can accelerate cyclization steps, reducing reaction times from hours to minutes while maintaining yields . Alternative catalysts (e.g., Lewis acids) may enhance regioselectivity in substituent addition .

Q. How do structural modifications at the 2- and 3-positions of the thieno[3,2-d]pyrimidin-4(3H)-one core influence biological activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances lipophilicity and target binding, as seen in tyrosinase inhibitors . Substituting the 2-position with thioether or amino groups modulates pharmacokinetics; for example, 2-mercapto derivatives show improved anticancer activity . Structure-Activity Relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) and molecular docking (e.g., AutoDock Vina) validate these effects .

Q. How can conflicting data on biological activity across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in test compounds. Reproducibility requires standardized protocols (e.g., IC₅₀ determination via MTT assay) and orthogonal characterization (e.g., LC-MS to confirm compound identity). Meta-analysis of substituent effects (e.g., halogen vs. alkyl groups) clarifies trends .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., Schrödinger Suite) models interactions with enzymes like tyrosinase or kinases. Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Pharmacophore mapping identifies critical interaction points (e.g., hydrogen bonds with catalytic residues) .

Q. What are effective derivatization strategies to enhance solubility without compromising activity?

  • Methodological Answer : PEGylation at the N3 position or incorporation of polar groups (e.g., hydroxyl or amine) improves aqueous solubility. Prodrug approaches (e.g., esterification of carbonyl groups) enhance bioavailability while maintaining activity upon metabolic activation .

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